molecular formula C20H23FIN3O4 B10835888 3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide

3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide

Cat. No.: B10835888
M. Wt: 515.3 g/mol
InChI Key: WMBPVWDVQRPCQY-UHFFFAOYSA-N
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Description

Pyridinone compound 1 is a member of the pyridinone family, which is characterized by a pyridine ring with a keto group at the second position. Pyridinones are known for their versatile biological activities and have been widely studied for their potential therapeutic applications. These compounds can act as hydrogen bond donors and acceptors, making them valuable in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinone compound 1 typically involves the condensation of a suitable aldehyde with an amine, followed by cyclization. One common method includes the reaction of a halogenated hydrocarbon with a raw material under alkaline conditions to form an intermediate, which is then cyclized to produce the pyridinone compound .

Industrial Production Methods: Industrial production of pyridinone compounds often employs large-scale condensation reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Pyridinone compound 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic anhydride.

    Reduction: Sodium borohydride in methanol.

    Substitution: Organolithium reagents in anhydrous ether.

Major Products:

Scientific Research Applications

Pyridinone compound 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridinone compound 1 involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In the case of antiviral activity, it may interfere with viral replication by targeting viral enzymes or proteins .

Comparison with Similar Compounds

Uniqueness: Pyridinone compound 1 stands out due to its balanced physicochemical properties, making it suitable for a wide range of applications. Its ability to form stable hydrogen bonds and its versatile reactivity profile contribute to its uniqueness in medicinal chemistry and other fields .

Properties

Molecular Formula

C20H23FIN3O4

Molecular Weight

515.3 g/mol

IUPAC Name

3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide

InChI

InChI=1S/C20H23FIN3O4/c1-20(2,28)10-29-24-18(26)16-12-5-4-6-13(12)19(27)25(3)17(16)23-15-8-7-11(22)9-14(15)21/h7-9,23,28H,4-6,10H2,1-3H3,(H,24,26)

InChI Key

WMBPVWDVQRPCQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CONC(=O)C1=C(N(C(=O)C2=C1CCC2)C)NC3=C(C=C(C=C3)I)F)O

Origin of Product

United States

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